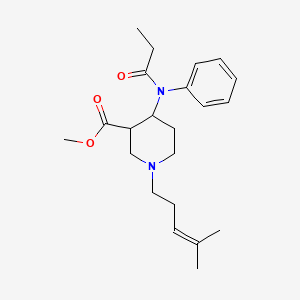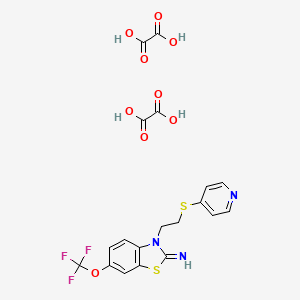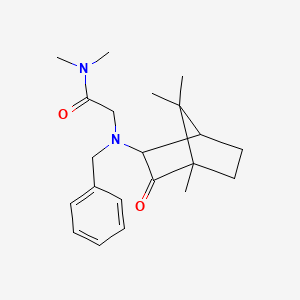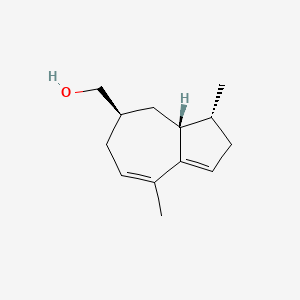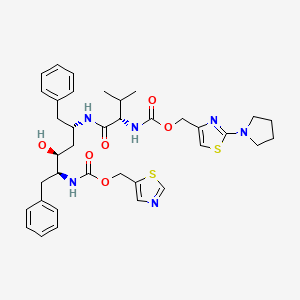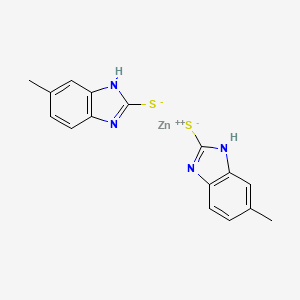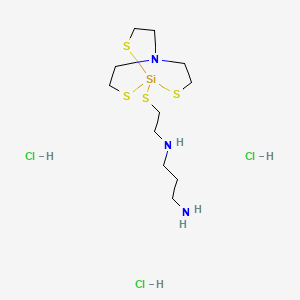
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride is a complex organic compound with the molecular formula C11H28Cl3N3S4Si. This compound is known for its unique structure, which includes a silabicyclo framework and multiple sulfur atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the silabicyclo framework, followed by the introduction of the sulfur atoms and the propanediamine moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms or the amine groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride stands out due to its unique silabicyclo framework and multiple sulfur atoms. Similar compounds include:
1,3-Propanediamine derivatives: These compounds have similar amine groups but lack the silabicyclo structure.
Silabicyclo compounds: These compounds share the silabicyclo framework but may have different functional groups attached.
Sulfur-containing compounds: These compounds contain sulfur atoms but may not have the same overall structure. The uniqueness of this compound lies in its combination of these features, making it a valuable compound for various research applications
Eigenschaften
CAS-Nummer |
136884-66-7 |
|---|---|
Molekularformel |
C11H28Cl3N3S4Si |
Molekulargewicht |
465.1 g/mol |
IUPAC-Name |
N'-[2-(2,8,9-trithia-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C11H25N3S4Si.3ClH/c12-2-1-3-13-4-8-15-19-16-9-5-14(6-10-17-19)7-11-18-19;;;/h13H,1-12H2;3*1H |
InChI-Schlüssel |
CUZITUIBCUJZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS[Si]2(SCCN1CCS2)SCCNCCCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



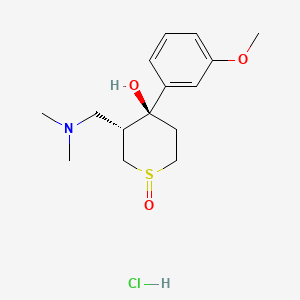
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

